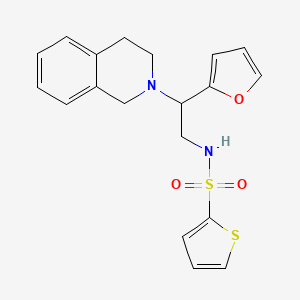![molecular formula C17H16Cl2F3N5O3 B2359962 2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide CAS No. 306977-20-8](/img/structure/B2359962.png)
2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Opioid Kappa Agonists Development :
- A study by Barlow et al. (1991) focused on synthesizing a series of acetamides as opioid kappa agonists, exploring variants in N-acyl, N-alkyl, and amino functions. This indicates the compound's potential in developing novel analgesics.
Radiosynthesis of Herbicides and Safeners :
- Research by Latli and Casida (1995) involved the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, highlighting the compound's relevance in agricultural chemical studies.
Study of Thiazolino[3,2‐a]pyrimidine Carbinolamine :
- Campaigne et al. (1981) researched the reactions and structure of related compounds, offering insights into the chemical behavior and potential applications in drug development.
Investigation of Insecticidal Activity :
- A study by Samaritoni et al. (1999) on modifications of N-(Isothiazol-5-yl)phenylacetamides, including insecticidal activity analysis, indicates the compound's use in pest control research.
Potential Antiasthma Agents :
- Research by Medwid et al. (1990) into triazolo[1,5-c]pyrimidines as potential antiasthma agents demonstrates the compound's relevance in respiratory disease treatment.
Cancer Research and Molecular Docking Analysis :
- A study on the synthesis, structure, and molecular docking analysis of an anticancer drug involving a similar compound by Sharma et al. (2018) shows the compound's applications in oncology.
Environmental Applications - Detection of Carbonyl Compounds :
- The use of related compounds in detecting carbonyl compounds in environmental samples was studied by Houdier et al. (2000), indicating the compound's utility in environmental science.
Synthesis for Thrombin Inhibition :
- Ashwood et al. (2004) developed a scalable synthesis of a thrombin inhibitor, highlighting the compound's potential in anticoagulant research.
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]oxy-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F3N5O3/c18-11-1-3-12(4-2-11)26-16(29)27-30-9-14(28)23-5-6-24-15-13(19)7-10(8-25-15)17(20,21)22/h1-4,7-8H,5-6,9H2,(H,23,28)(H,24,25)(H2,26,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPQMGRJXXWYSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NOCC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)


![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)
![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)


![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)
![N-(4-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2359899.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2359900.png)
